molecular formula C8H12ClNO2 B7767448 (3-Hydroxy-4-methoxyphenyl)methylazanium;chloride

(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride

Cat. No.: B7767448
M. Wt: 189.64 g/mol
InChI Key: IEVBKUSXLSVMOB-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride is an organic compound with significant interest in various scientific fields This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a methylazanium group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4-methoxyphenyl)methylazanium;chloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Ring Opening: Sassafras oil is reacted with methanol and an alkaline reagent to obtain a phenol potassium salt solution.

    Etherification: The potassium phenolate solution is then reacted with an excess of a methylating agent to produce a mixed ether.

    Hydrolysis: The mixed ether undergoes hydrolysis with alcohol, water, and a catalyst to yield a hydrolysis oil phase.

    Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to form an acetyl intermediate product.

    Ozonization and Reduction: The acetyl product is treated with ozone, followed by reduction with a pyro-sub water solution to obtain a reduced oil phase.

    Alcoholysis: The reduced oil phase undergoes alcoholysis to produce a crude product of isovanillin.

    Condensation and Hydrogenation: The final steps involve condensation and hydrogenation to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing costs by using efficient catalysts, optimized reaction conditions, and continuous processing techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species, depending on the conditions and reagents used.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives .

Scientific Research Applications

(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-methoxyphenyl)methylazanium;chloride involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxyphenylacetic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 4-Hydroxyl-N′-[(3-Hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

(3-Hydroxy-4-methoxyphenyl)methylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-hydroxy-4-methoxyphenyl)methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVBKUSXLSVMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C[NH3+])O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-68-4
Record name Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42365-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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